3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate
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Overview
Description
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is a complex organic compound that features a naphthalene sulfonyl group, a hydrazinylidenemethyl phenyl group, and a propyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate typically involves multiple steps:
Formation of the Naphthalene Sulfonyl Group: The starting material, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is prepared by reacting 5-(dimethylamino)naphthalene-1-sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature.
Introduction of the Hydrazinylidenemethyl Phenyl Group: This step involves the reaction of the naphthalene sulfonyl chloride with 4-(hydrazinylidenemethyl)phenylamine under controlled conditions to form the desired intermediate.
Formation of the Propyl Carbonate Moiety: The final step involves the reaction of the intermediate with propyl chloroformate in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazinylidenemethyl group, converting it to the corresponding hydrazine derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various sulfonamide, sulfonate, and sulfone derivatives.
Scientific Research Applications
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate has several applications in scientific research:
Fluorescent Probes: The naphthalene sulfonyl group imparts strong fluorescence, making this compound useful as a fluorescent probe in biochemical assays and imaging.
Protein Labeling: The compound can be used to label proteins and peptides, aiding in the study of protein structure and function.
Drug Development: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate involves its interaction with specific molecular targets:
Fluorescence Resonance Energy Transfer (FRET): The compound can participate in FRET, where it acts as a donor or acceptor of energy, facilitating the study of molecular interactions and dynamics.
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride:
Dansyl Amide:
Uniqueness
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and biological interactions. Its ability to act as both a fluorescent probe and a reactive intermediate makes it a valuable tool in scientific research.
Properties
CAS No. |
110232-15-0 |
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Molecular Formula |
C23H25N4O5S- |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-methanehydrazonoylphenyl)propyl] carbonate |
InChI |
InChI=1S/C23H26N4O5S/c1-27(2)21-7-3-6-19-18(21)5-4-8-22(19)33(30,31)26-20(13-14-32-23(28)29)17-11-9-16(10-12-17)15-25-24/h3-12,15,20,26H,13-14,24H2,1-2H3,(H,28,29)/p-1 |
InChI Key |
PGVMSVJDLDZGBO-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCOC(=O)[O-])C3=CC=C(C=C3)C=NN |
Origin of Product |
United States |
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